Tyramine hydrochloride

Beschreibung

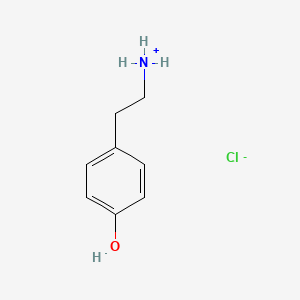

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNISDHSYKZAWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034087 | |

| Record name | Tyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-19-5 | |

| Record name | Tyramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5KDH3H147 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tyramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyramine (B21549) hydrochloride, a biogenic amine derived from the amino acid tyrosine, has long been recognized for its role as an indirect-acting sympathomimetic agent. Its mechanism of action is multifaceted, extending beyond the classical understanding of neurotransmitter displacement. This technical guide provides a comprehensive overview of the molecular and physiological actions of tyramine, with a focus on its dual role as a releaser of catecholamines and as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). This document synthesizes current research to provide quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Core Mechanism of Action

Tyramine hydrochloride's physiological effects are primarily mediated through two distinct but interconnected mechanisms:

-

Indirect Sympathomimetic Action: Tyramine is taken up into presynaptic nerve terminals by monoamine transporters, particularly the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][2][3] Once inside the neuron, it acts as a "false neurotransmitter," causing a potent, non-vesicular release of stored catecholamines such as norepinephrine, dopamine, and epinephrine (B1671497) from the nerve endings.[4][5] This surge of neurotransmitters into the synaptic cleft leads to the activation of adrenergic and dopaminergic receptors, resulting in a sympathomimetic response, including vasoconstriction and increased heart rate.[4] Notably, tyramine has limited ability to cross the blood-brain barrier, confining its sympathomimetic effects primarily to the periphery.[4]

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: More recently, tyramine has been identified as a full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[4][6][7][8] TAAR1 is expressed in the central nervous system, particularly in brain regions associated with monoaminergic regulation, as well as in peripheral tissues.[9] Upon activation by tyramine, TAAR1 can modulate the activity of dopamine, norepinephrine, and serotonin (B10506) systems, representing a novel pathway for its neuromodulatory effects.[4][7][8]

The infamous "cheese effect," a hypertensive crisis resulting from the ingestion of tyramine-rich foods by individuals on monoamine oxidase inhibitors (MAOIs), underscores the clinical significance of its indirect sympathomimetic action.[4][10] MAOIs prevent the breakdown of tyramine, leading to an exaggerated release of catecholamines and a subsequent dangerous spike in blood pressure.[4][10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of tyramine's interaction with its molecular targets.

| Parameter | Value | Species | Assay Conditions | Reference |

| TAAR1 EC50 | 70 - 1100 nM | Human, Rat | cAMP accumulation assays | [11] |

| Norepinephrine Release EC50 | 40.6 nM | Rat | Brain synaptosomes | [4] |

| Dopamine Release EC50 | 119 nM | Rat | Brain synaptosomes | [4] |

| Serotonin Release EC50 | 2,775 nM | Rat | Brain synaptosomes | [4] |

| Binding Capacity (Bmax) for [3H]-pTA | ~30x higher in corpus striatum vs. cerebellum | Rat | Brain membranes | [12] |

| Dissociation Constant (KD) for [3H]-pTA | Similar in corpus striatum and cerebellum | Rat | Brain membranes | [12] |

Table 1: Receptor and Transporter Interaction Data for Tyramine

| Pharmacokinetic Parameter | Value | Study Population | Dosing | Reference |

| Mean AUC | 3.74 min*µg/ml | Healthy volunteers | 400 mg oral administration | [13],[14] |

| Mean CL/F | 107 l/min | Healthy volunteers | 400 mg oral administration | [13],[14] |

| Metabolite Recovery in Urine (4-HPAA) | 76.8% of dose | Healthy volunteers | 400 mg oral administration | [13],[14] |

Table 2: Human Pharmacokinetic Parameters of Oral Tyramine

Signaling Pathways

Indirect Sympathomimetic Pathway

The indirect sympathomimetic action of tyramine involves its transport into the presynaptic neuron and subsequent displacement of neurotransmitters.

Caption: Tyramine uptake and norepinephrine displacement pathway.

TAAR1 Signaling Pathway

As a TAAR1 agonist, tyramine initiates a G-protein-mediated signaling cascade.

Caption: Tyramine-induced TAAR1 Gs-protein signaling pathway.

Experimental Protocols

In Vitro Neurotransmitter Release Assay from Rat Brain Slices

This protocol is designed to measure tyramine-induced release of radiolabeled norepinephrine from brain tissue.

Caption: Experimental workflow for a neurotransmitter release assay.

Methodology:

-

Tissue Preparation: Rat cerebral cortex is dissected and sliced to a thickness of 300-400 µm using a tissue chopper or vibratome.

-

Radiolabeling: The slices are pre-incubated in a physiological buffer containing [3H]-norepinephrine to allow for uptake into noradrenergic nerve terminals.

-

Washing: Following incubation, the slices are washed with fresh buffer to remove extracellular radiolabel.

-

Stimulation and Superfusion: The slices are placed in a superfusion chamber and continuously perfused with buffer. After a baseline period, the buffer is switched to one containing a known concentration of this compound.

-

Fraction Collection: Superfusate is collected in fractions at regular intervals throughout the experiment.

-

Quantification: The amount of [3H]-norepinephrine in each superfusate fraction and in the lysate is quantified using liquid scintillation counting.

-

Data Analysis: The release of [3H]-norepinephrine is expressed as a percentage of the total radioactivity in the tissue at the time of stimulation. This allows for the determination of the potency (EC50) and efficacy of tyramine as a releasing agent.[15]

Human Pharmacokinetic and Pharmacodynamic Study

This protocol outlines a study to assess the absorption, metabolism, and cardiovascular effects of oral tyramine in human subjects.

Methodology:

-

Subject Recruitment: Healthy volunteers are recruited for the study.

-

Genotyping: Subjects may be genotyped for polymorphisms in genes relevant to tyramine metabolism, such as MAO-A, CYP2D6, and OCT1.[13][14]

-

Drug Administration: Following an overnight fast, subjects are administered a single oral dose of this compound (e.g., 400 mg).[13][14]

-

Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after tyramine administration. Plasma is separated and stored for analysis. Urine is also collected over a specified period.

-

Pharmacodynamic Measurements: Systolic and diastolic blood pressure and heart rate are monitored at regular intervals.

-

Bioanalysis: Plasma concentrations of tyramine and its major metabolite, 4-hydroxyphenylacetic acid (4-HPAA), are determined using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).[14]

-

Data Analysis: Pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, CL/F) are calculated from the plasma concentration-time data. The relationship between tyramine plasma concentration and changes in blood pressure is analyzed to assess its pharmacodynamic effects.[13][14]

Conclusion

The mechanism of action of this compound is a compelling example of dual pharmacology. It acts as a potent indirect sympathomimetic by displacing catecholamines from neuronal storage, a mechanism with significant clinical implications, particularly in the context of MAOI therapy. Concurrently, its role as a TAAR1 agonist opens new avenues for understanding its neuromodulatory functions and presents potential opportunities for therapeutic intervention. This guide provides a foundational resource for researchers, offering key quantitative data, signaling pathway visualizations, and detailed experimental protocols to facilitate further investigation into the complex pharmacology of this important biogenic amine.

References

- 1. tyramine [drugcentral.org]

- 2. Tyramine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. Tyramine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Tyramine - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

- 8. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]

- 9. file1.dxycdn.com [file1.dxycdn.com]

- 10. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High affinity binding of [3H]-tyramine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]

- 15. Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tyramine Hydrochloride for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Tyramine (B21549) hydrochloride, a crucial biogenic amine for various research applications. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its effective use in the laboratory.

Core Physical and Chemical Properties

Tyramine hydrochloride, the hydrochloride salt of tyramine, is a white to pale cream crystalline powder.[1][2] It is a monoamine compound derived from the amino acid tyrosine.[3][4]

A summary of the key quantitative properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to pale cream crystals or powder | [1][2] |

| Melting Point | 271-277 °C | [1][5][6] |

| Boiling Point | 269 °C at 760 mmHg | [5][6] |

| Solubility | ||

| in Water | 50 mg/mL; 100 mg/mL (requires sonication) | [7] |

| in DMSO | 30 mg/mL (requires sonication); 100 mg/mL (requires sonication) | [7][8] |

| in Ethanol | Soluble | [9][10] |

| in DMF | 25 mg/mL | [9] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂ClNO | [11] |

| Molecular Weight | 173.64 g/mol | [11] |

| pKa | 9.74 (for Tyramine) | [12] |

| UV-Vis λmax | 192 nm, 222 nm, 276 nm | [13] |

| Purity (Typical) | ≥98% |

For optimal stability, this compound should be stored in a dry, cool, and well-ventilated place, protected from light.[3][14][15] The compound is stable under normal temperatures and pressures.[14] Incompatible materials to avoid include strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[5][14] For long-term storage as a solid, -20°C is recommended, where it is stable for at least four years.[9] In solvent, storage at -80°C for up to one year is advised.[8] Aqueous solutions are not recommended for storage for more than one day.[9]

Experimental Protocols

Detailed methodologies for common laboratory procedures involving this compound are outlined below.

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

-

This compound powder

-

Solvent of choice (e.g., sterile water, DMSO)

-

Sterile conical tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended for higher concentrations)[7]

-

0.22 µm sterile filter

Procedure:

-

Weigh the desired amount of this compound powder in a sterile conical tube.

-

Add the appropriate volume of the chosen solvent to achieve the desired concentration (e.g., for a 100 mg/mL stock in water, add 1 mL of sterile water to 100 mg of powder).

-

Vortex the solution thoroughly until the powder is dissolved. For higher concentrations, sonication may be necessary to facilitate dissolution.[7]

-

If preparing an aqueous stock solution for use in cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at the recommended temperature (-80°C for solutions in organic solvents).[8]

Objective: To determine the concentration of this compound in a sample.

Materials and Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column

-

Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific column and system.

-

This compound standard of known concentration

-

Sample containing an unknown concentration of this compound

Procedure:

-

Preparation of Standards: Prepare a series of this compound standards of known concentrations by diluting the stock solution.

-

Sample Preparation: Dilute the unknown sample to a concentration expected to fall within the range of the standard curve.

-

HPLC Analysis:

-

Set the UV-Vis detector to one of the absorption maxima of Tyramine (e.g., 276 nm) for optimal sensitivity.[13]

-

Equilibrate the C18 column with the mobile phase.

-

Inject a fixed volume of each standard and the unknown sample into the HPLC system.

-

Record the retention time and peak area for each injection.

-

-

Data Analysis:

-

Construct a standard curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the unknown sample by interpolating its peak area on the standard curve.

-

Signaling Pathways

Tyramine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[9][16] Activation of TAAR1 can initiate downstream signaling cascades that modulate the release of key neurotransmitters like dopamine, norepinephrine, and serotonin.[16][17]

The activation of TAAR1 by tyramine can lead to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[17] This, in turn, can activate Protein Kinase A (PKA).[18] TAAR1 can also signal through a G protein-independent pathway involving β-arrestin2.[19]

Caption: TAAR1 signaling pathways initiated by Tyramine.

A typical workflow to investigate the effect of this compound on TAAR1 activation in a cellular context is depicted below.

Caption: Workflow for TAAR1 activation studies.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 422381000 [thermofisher.com]

- 3. goldbio.com [goldbio.com]

- 4. This compound | 60-19-5 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C8H12ClNO | CID 66449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tyramine | 51-67-2 [chemicalbook.com]

- 13. UV-Vis Spectrum of Tyramine | SIELC Technologies [sielc.com]

- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 15. hpc-standards.com [hpc-standards.com]

- 16. Tyramine - Wikipedia [en.wikipedia.org]

- 17. Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine [frontiersin.org]

- 19. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Tyramine hydrochloride as an endogenous metabolite in mammals.

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tyramine (B21549), a biogenic amine derived from the amino acid tyrosine, has long been recognized for its role in pharmacology and toxicology, particularly in the context of dietary restrictions for patients on monoamine oxidase inhibitors. However, a growing body of evidence highlights the significance of tyramine as an endogenous metabolite in mammals, playing multifaceted roles as a neurotransmitter and neuromodulator. This technical guide provides an in-depth overview of the biosynthesis, metabolism, physiological functions, and pathological implications of endogenous tyramine. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its quantification and visualization of its key signaling pathways.

Introduction

Tyramine (4-hydroxyphenethylamine) is a naturally occurring trace amine that acts as a catecholamine-releasing agent.[1] While its exogenous sources in fermented foods are well-known to precipitate hypertensive crises in individuals taking monoamine oxidase inhibitors (MAOIs), its endogenous production and physiological functions are of increasing interest in neuroscience and pharmacology.[1][2] Endogenous tyramine is not merely a metabolic byproduct but an active signaling molecule that modulates monoaminergic systems, with evidence pointing to its presence in the human brain.[1] This guide explores the core aspects of tyramine as an endogenous metabolite in mammals.

Biosynthesis and Metabolism

The metabolic lifecycle of endogenous tyramine involves its synthesis from a common amino acid and its subsequent degradation by a family of enzymes crucial for neurotransmitter regulation.

Biosynthesis

Endogenous tyramine is synthesized from the amino acid L-tyrosine through a decarboxylation reaction. This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1] Under conditions of elevated tyrosine levels, this pathway becomes a more prominent route of tyrosine metabolism in mammals.[1]

Metabolism

Tyramine is primarily metabolized by monoamine oxidases (MAO), with both MAO-A and MAO-B isoforms contributing to its degradation.[1][3] MAO enzymes catalyze the oxidative deamination of tyramine to form 4-hydroxyphenylacetaldehyde, which is further metabolized.[1] Other enzymes, including cytochrome P450 2D6 (CYP2D6), flavin-containing monooxygenase 3 (FMO3), phenylethanolamine N-methyltransferase (PNMT), and dopamine (B1211576) β-hydroxylase (DBH), are also involved in its metabolism.[1] The rapid metabolism of tyramine results in its characteristically low, or "trace," concentrations in tissues under normal physiological conditions.

Physiological Roles of Endogenous Tyramine

Endogenous tyramine exerts its physiological effects through multiple mechanisms, primarily acting as a neuromodulator via specific receptors and as an indirect sympathomimetic by displacing stored catecholamines.

Neuromodulation via Trace Amine-Associated Receptor 1 (TAAR1)

The discovery of Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR), has been pivotal in understanding the direct actions of endogenous tyramine.[1] Tyramine is a full agonist of TAAR1 in both rodents and humans.[1] TAAR1 is expressed in key areas of the mammalian brain, including the ventral tegmental area (VTA), dorsal raphe nucleus, and substantia nigra, as well as in peripheral tissues like the kidneys.[1][4]

Activation of TAAR1 by tyramine initiates a cascade of intracellular signaling events. TAAR1 is primarily coupled to the Gs alpha subunit (Gαs) of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, activates protein kinase A (PKA). TAAR1 signaling can also involve protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and the transcription factor cAMP response element-binding protein (CREB).[6][7][8] Furthermore, TAAR1 activation can modulate the activity of dopamine D2 receptors, often forming heterodimers, which can influence downstream signaling pathways such as the Akt/GSK3β pathway.[7][8]

Indirect Sympathomimetic Action

Tyramine is classified as an indirect-acting sympathomimetic amine. It is taken up into presynaptic nerve terminals by monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT). Once inside the neuron, tyramine displaces stored catecholamines, primarily norepinephrine, but also dopamine and epinephrine, from synaptic vesicles into the cytoplasm.[1] This leads to a non-exocytotic release of these neurotransmitters into the synaptic cleft, resulting in sympathomimetic effects such as increased heart rate and blood pressure.[2] This mechanism is also responsible for the "cheese effect," the hypertensive crisis experienced by individuals on MAOIs who consume tyramine-rich foods.[1]

Quantitative Data on Endogenous Tyramine Levels

The concentration of endogenous tyramine is tightly regulated and varies across different tissues. The following tables summarize available quantitative data on tyramine levels in mammalian tissues.

| Tissue | Species | Concentration (ng/g) | Reference |

| Brain | Rat (Wistar) | 0.32 ± 0.03 | [9] |

| Heart | Rat (Wistar) | 0.44 ± 0.13 | [9] |

| Kidney | Rat (Wistar) | 12.6 ± 3.4 | [9] |

| Liver | Rat (Wistar) | 0.27 ± 0.04 | [9] |

| Lung | Rat (Wistar) | 0.33 ± 0.11 | [9] |

| Spleen | Rat (Wistar) | 0.25 ± 0.07 | [9] |

| Adrenals | Rabbit | Highest Concentration | [10] |

Table 1: Endogenous Tyramine Concentrations in Various Mammalian Tissues

| Biological Fluid | Species | Concentration | Reference |

| Plasma (baseline) | Human | <0.25 ng/mL (in 98% of participants) | [11] |

| Urine (baseline) | Human | Mean: 0.055 mg (over 3 hours) | [11] |

Table 2: Baseline Endogenous Tyramine Levels in Human Biological Fluids

Experimental Protocols for Tyramine Quantification

Accurate quantification of endogenous tyramine is essential for research in this field. Below are detailed methodologies for key experimental techniques.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS)

This is a highly sensitive and specific method for the quantification of tyramine in biological matrices.

-

Sample Preparation (from Meat Products):

-

Homogenize 1 gram of the sample.

-

Add 5 mL of 0.5 M HCl and vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and repeat the extraction with another 5 mL of 0.5 M HCl.

-

Combine the supernatants and bring the final volume to 10 mL with 0.5 M HCl.

-

Filter the extract through a 0.22 µm syringe filter before injection.[12][13]

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Waters Acquity UPLC® BEH C18, 2.1 mm × 50 mm, 1.7 µm particle size).[12]

-

Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[12]

-

Mobile Phase B: Acetonitrile with 0.2% formic acid.[12]

-

Gradient Elution: A suitable gradient program should be developed to separate tyramine from other matrix components.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific daughter ion for tyramine (e.g., m/z 138 -> 121).

-

Internal Standard: A stable isotope-labeled tyramine (e.g., tyramine-d4) should be used for accurate quantification.

-

Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay for measuring the concentration of antigens.

-

Antigen Preparation:

-

Couple p-aminohippuric acid to a carrier protein like methylated bovine serum albumin (mBSA) using a carbodiimide (B86325) reagent.

-

Diazotize the amino group and attach it to the aromatic ring of tyramine to create the immunogen.[10]

-

-

Antibody Production:

-

Inject the immunogen in Freund's complete adjuvant into rabbits to produce polyclonal antibodies against tyramine.[10]

-

-

Assay Procedure:

-

A known quantity of radiolabeled tyramine (e.g., with ³H or ¹²⁵I) is mixed with a known amount of anti-tyramine antibody.[10][14]

-

The biological sample containing an unknown amount of unlabeled tyramine is added.

-

Unlabeled tyramine from the sample competes with the radiolabeled tyramine for binding to the antibody.[14]

-

The antibody-bound antigen is separated from the free antigen (e.g., by precipitation).

-

The radioactivity of the free or bound fraction is measured using a gamma or scintillation counter.

-

The concentration of tyramine in the sample is determined by comparing its competitive binding with a standard curve generated using known concentrations of unlabeled tyramine.[15]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to endogenous tyramine.

Biosynthesis and Metabolism of Tyramine

Tyramine Signaling via TAAR1

Experimental Workflow for Tyramine Quantification by LC-MS/MS

Pathological Implications

Imbalances in endogenous tyramine levels have been associated with several pathological conditions.

-

Migraine: Tyramine is a well-known trigger for migraine headaches in susceptible individuals.[2] This is thought to be due to its ability to induce the release of norepinephrine, leading to vasoconstriction.[2]

-

Neurological and Psychiatric Disorders: Altered tyramine metabolism has been implicated in a range of neurological and psychiatric conditions. Its role as a neuromodulator within the monoaminergic systems suggests that dysregulation of tyramine signaling could contribute to the pathophysiology of disorders such as depression, schizophrenia, and Parkinson's disease.[16]

Conclusion

Endogenous tyramine hydrochloride is a critical signaling molecule in mammalian physiology, extending far beyond its historical association with dietary interactions. Its roles as a neuromodulator acting through TAAR1 and as an indirect sympathomimetic highlight its importance in regulating neuronal function. For researchers and drug development professionals, understanding the biosynthesis, metabolism, and signaling pathways of tyramine is crucial for elucidating its role in health and disease and for identifying novel therapeutic targets within the intricate network of monoaminergic regulation. The experimental protocols and data presented in this guide provide a foundational resource for advancing research in this exciting and evolving field.

References

- 1. Tyramine - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biochemistry, Tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digital.wpi.edu [digital.wpi.edu]

- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of tyramine in human plasma, utilising ion-pair extraction and high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of plasma and tissue levels of tyramine by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]

- 12. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioimmunoassay - Wikipedia [en.wikipedia.org]

- 15. protocols.io [protocols.io]

- 16. Microbial preparation of L-[15N]tyrosine and [15N]tyramine and their gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of Tyramine as a Trace Amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyramine (B21549), a monoamine compound derived from the amino acid tyrosine, has long been recognized for its potent physiological effects, most notably the "cheese effect"—a hypertensive crisis experienced by individuals taking monoamine oxidase inhibitors (MAOIs).[1][2][3][4] However, its role extends far beyond this well-known interaction. As an endogenous trace amine, tyramine acts as a neuromodulator and neurotransmitter, exerting its influence on various physiological processes through complex signaling pathways.[1][5] This technical guide provides a comprehensive overview of the biological functions of tyramine, with a focus on its molecular interactions, physiological effects, and the experimental methodologies used to elucidate its roles.

Core Biological Functions

Tyramine's biological activities are multifaceted, primarily stemming from its ability to interact with monoaminergic systems and its direct action on trace amine-associated receptors (TAARs).

Catecholamine Releasing Agent

Tyramine is a potent indirectly acting sympathomimetic amine.[1][3] It is taken up into presynaptic nerve terminals by monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[6] Once inside the neuron, tyramine displaces norepinephrine and dopamine from storage vesicles, leading to their non-exocytotic release into the synaptic cleft.[1][7] This surge in synaptic catecholamines results in the activation of adrenergic and dopaminergic receptors, leading to a range of sympathomimetic effects.[8]

The tyramine-induced release of norepinephrine is the primary mechanism behind the "cheese effect."[9] In individuals treated with MAOIs, the breakdown of both tyramine and the released norepinephrine is inhibited, leading to a massive accumulation of norepinephrine in the synapse and subsequent hypertensive crisis.[2][4][10]

Neuromodulator and Neurotransmitter via TAAR1

The discovery of trace amine-associated receptors (TAARs), particularly TAAR1, has revolutionized our understanding of tyramine's function.[11][12] Tyramine is a potent agonist of TAAR1, a G protein-coupled receptor (GPCR) expressed in the central nervous system and various peripheral tissues.[1][5]

Activation of TAAR1 by tyramine initiates a signaling cascade, primarily through the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][13] This signaling pathway can modulate the activity of various ion channels and protein kinases, ultimately influencing neuronal excitability and neurotransmitter release.[10][14]

TAAR1 activation by tyramine has been shown to:

-

Modulate dopaminergic and serotonergic neurotransmission.[14]

-

Influence mood, cognition, and reward pathways.[3]

-

Play a role in the pathophysiology of neuropsychiatric disorders such as schizophrenia and depression.[11]

Role in Migraine

For decades, tyramine-rich foods have been identified as potential triggers for migraine headaches.[15][16][17] The exact mechanism remains under investigation, but it is thought to involve tyramine's vasoactive properties and its influence on neurotransmitter systems implicated in migraine pathophysiology.[14] The tyramine-induced release of norepinephrine can cause vasoconstriction, which may be a contributing factor to the onset of migraines in susceptible individuals.[14]

Quantitative Data on Tyramine's Biological Activity

The following tables summarize key quantitative data related to tyramine's interaction with its primary receptor, TAAR1, and its endogenous concentrations.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of Tyramine at TAAR1

| Species | Assay Type | Parameter | Value (nM) | Reference(s) |

| Human | Radioligand Binding | Ki ([³H]tyramine displacement) | ~420 | [2] |

| Human | cAMP Accumulation | EC50 | 70 - 1100 | [1] |

| Rat | Radioligand Binding | Ki ([³H]tyramine displacement) | - | - |

| Rat | cAMP Accumulation | EC50 | 69 | [4] |

| Mouse | cAMP Accumulation | EC50 | 940 ± 120 | [16] |

Table 2: Endogenous Tyramine Concentrations in Brain Tissue

| Species | Brain Region | Concentration | Reference(s) |

| Rat | Caudate Nucleus | Baseline levels altered by nutritional stress | [18] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to tyramine's biological functions.

Caption: TAAR1 signaling pathway activated by tyramine.

Caption: Mechanism of tyramine-induced catecholamine release.

Experimental Protocols

This section details the methodologies for key experiments used to study the biological functions of tyramine.

Radioligand Binding Assay

This assay is used to determine the binding affinity of tyramine for its receptors, such as TAAR1.

-

Objective: To determine the inhibition constant (Ki) of tyramine for TAAR1.

-

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells transfected with TAAR1).

-

Radiolabeled ligand (e.g., [³H]tyramine or a specific TAAR1 radioligand).

-

Unlabeled tyramine.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled tyramine.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of unlabeled tyramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[15]

-

cAMP Accumulation Assay

This functional assay measures the ability of tyramine to activate Gs-coupled receptors like TAAR1.

-

Objective: To determine the EC50 of tyramine for TAAR1-mediated cAMP production.

-

Materials:

-

Intact cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Tyramine.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).

-

-

Procedure:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of tyramine to the cells.

-

Incubate for a specific time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the cAMP concentration against the log of the tyramine concentration to determine the EC50 value.[19][20][21]

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter release in the brain of a living animal in response to tyramine administration.

-

Objective: To measure the extracellular levels of dopamine and norepinephrine in a specific brain region following tyramine administration.

-

Materials:

-

Anesthetized or freely moving animal (e.g., rat or mouse).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical or fluorescence detection.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).[22][23]

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer tyramine (e.g., systemically or directly into the brain via the probe).

-

Continue to collect dialysate samples.

-

Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.[12][24][25]

-

Caption: Experimental workflow for in vivo microdialysis.

Quantification of Tyramine in Biological Samples using HPLC-MS/MS

This is a highly sensitive and specific method for measuring tyramine concentrations in various biological matrices.

-

Objective: To accurately quantify tyramine levels in samples such as plasma, urine, or tissue homogenates.

-

Materials:

-

Biological sample.

-

Internal standard (e.g., a deuterated form of tyramine).

-

Protein precipitation and/or solid-phase extraction (SPE) materials.

-

HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

-

Procedure:

-

Spike the sample with the internal standard.

-

Prepare the sample by removing proteins and other interfering substances (e.g., by protein precipitation with acetonitrile (B52724) or SPE).

-

Inject the prepared sample into the HPLC-MS/MS system.

-

Separate tyramine from other components using a suitable HPLC column.

-

Detect and quantify tyramine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of tyramine in the original sample based on the peak area ratio of tyramine to the internal standard and a standard curve.[13][26][27][28][29]

-

Conclusion

Tyramine is a biologically significant trace amine with diverse functions in the nervous and peripheral systems. Its role as a potent catecholamine-releasing agent and as a specific agonist for the TAAR1 receptor underscores its importance in both normal physiological processes and in pathological conditions. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate mechanisms of tyramine action and to explore its potential as a therapeutic target in a range of disorders. A thorough understanding of tyramine's biological functions is crucial for the development of novel therapeutics and for ensuring the safe use of existing medications that interact with the monoaminergic system.

References

- 1. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine [frontiersin.org]

- 4. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyramine - Wikipedia [en.wikipedia.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Brain-Specific Overexpression of Trace Amine-Associated Receptor 1 Alters Monoaminergic Neurotransmission and Decreases Sensitivity to Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of nutritional stress on brain tyramine concentration and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cAMP Hunter™ Mouse TAAR1 Cell-Based Assay Kit (CHO-K1) [discoverx.com]

- 20. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 21. Pharmacological characterization of membrane-expressed human trace amine-associated receptor 1 (TAAR1) by a bioluminescence resonance energy transfer cAMP biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

The Cornerstone of Biogenic Amine Research: A Technical Guide to the Discovery and History of Tyramine Hydrochloride

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of tyramine (B21549) hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal role of tyramine hydrochloride in biochemical research, from its initial discovery to its use in modern experimental protocols.

Discovery and Historical Context

Tyramine, chemically known as 4-(2-aminoethyl)phenol, was first discovered in 1846 by the German chemist Justus von Liebig in cheese protein casein.[1] Its name is derived from the Greek word "tyros," meaning cheese. Initially identified as a product of the decarboxylation of the amino acid tyrosine during fermentation and decay, tyramine's physiological effects remained largely a curiosity until the mid-20th century.[2][3][4]

A pivotal moment in the history of tyramine research was the observation of the "cheese reaction" in the 1950s. Patients being treated with monoamine oxidase inhibitors (MAOIs) for depression experienced hypertensive crises after consuming tyramine-rich foods like aged cheese.[] This discovery illuminated the critical role of monoamine oxidase (MAO) in metabolizing tyramine and preventing its pressor effects, thus establishing tyramine as a key tool in pharmacological research.[][6]

Early chemical synthesis of tyramine and its derivatives was pioneered by researchers like George Barger and George Stanley Walpole in the early 1900s, who explored the synthesis of p-hydroxyphenylethylamine (tyramine) and its analogues.[7][8][9] The hydrochloride salt of tyramine became the preferred form for research due to its stability and solubility in aqueous solutions, facilitating its use in experimental settings.

Biochemical and Physiological Significance

Tyramine is a biogenic amine that acts as a trace amine and neurotransmitter.[2][10] It is produced in biological systems through the decarboxylation of tyrosine by the enzyme tyrosine decarboxylase.[2][4][11]

Mechanism of Action

Tyramine's primary mechanism of action is the displacement of stored catecholamines, particularly norepinephrine (B1679862), from presynaptic nerve terminals.[3][12][13] This sympathomimetic effect leads to vasoconstriction, increased heart rate, and elevated blood pressure.[3][14]

Furthermore, tyramine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems.[2][3] Activation of TAAR1 can influence dopamine (B1211576) and serotonin (B10506) neurotransmission, highlighting tyramine's role as a neuromodulator.[2][15]

Metabolism

In the body, tyramine is primarily metabolized in the gut and liver by monoamine oxidase (MAO), particularly MAO-A.[3][][16] This enzyme converts tyramine to the inactive metabolite 4-hydroxyphenylacetaldehyde, which is further metabolized to 4-hydroxyphenylacetic acid.[3][14][17] Inhibition of MAO leads to an accumulation of tyramine, resulting in the potentially life-threatening hypertensive crisis known as the "cheese effect".[][6]

Key Experimental Protocols

This compound has been instrumental in several key experimental protocols in pharmacology and biochemistry.

The Tyramine Pressor Response Test (Tyramine Challenge Test)

This in vivo assay is the gold standard for assessing the degree of MAO-A inhibition by new drug candidates.[18][19]

Methodology:

-

Subject Preparation: Healthy volunteers are typically used. A baseline blood pressure is established. For studies involving MAOIs, a washout period is required before the test.[14][20]

-

Tyramine Administration:

-

Oral: this compound is administered in escalating doses in capsules, often mixed with food to simulate a real-world scenario.[21][22] Doses can range from 200 mg to 800 mg in unmedicated subjects.[21]

-

Intravenous: For more precise dosing and to bypass first-pass metabolism, this compound is administered as incremental intravenous boluses (e.g., 0.5 mg) at set intervals.[23][24]

-

-

Monitoring: Blood pressure and heart rate are monitored at regular intervals after each dose.[14][20]

-

Endpoint: The primary endpoint is typically the dose of tyramine required to produce a predetermined increase in systolic blood pressure, often 30 mmHg (PD30).[21][23]

Radiolabeled Tyramine Uptake and Release Assays

These in vitro assays are used to study the transport of tyramine into cells and its ability to induce the release of other neurotransmitters.

Methodology:

-

Cell/Tissue Preparation: Cell lines expressing relevant transporters (e.g., norepinephrine transporter, NET) or isolated tissues like brain slices or synaptosomes are used.[12][25][26]

-

Incubation with Radiolabeled Tyramine: The prepared cells or tissues are incubated with radiolabeled tyramine (e.g., [3H]-Tyramine or [14C]-Tyramine) to allow for its uptake.[25][27]

-

Uptake Measurement: After incubation, the cells/tissues are washed to remove extracellular radiolabel. The amount of intracellular radioactivity is then quantified using a scintillation counter to determine the rate of uptake.[25][27][28]

-

Release Assay: To measure release, the cells/tissues are first loaded with a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine). Subsequently, they are exposed to unlabeled tyramine, and the amount of radiolabeled neurotransmitter released into the supernatant is measured over time.[12][26]

High-Performance Liquid Chromatography (HPLC) for Tyramine Quantification

HPLC is a widely used analytical technique for the sensitive and specific quantification of tyramine in various matrices, including food, beverages, and biological samples.[10][29][30][31][32]

Methodology:

-

Sample Preparation: The sample (e.g., cheese, wine, plasma) is homogenized and tyramine is extracted using a suitable solvent, often with a protein precipitation step for biological samples.[30][31]

-

Derivatization (Optional but common): To enhance detection, tyramine can be derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[30][31]

-

Chromatographic Separation: The extracted and derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18). An isocratic or gradient mobile phase is used to separate tyramine from other components.[29][30][32]

-

Detection: Tyramine is detected using a UV or fluorescence detector set at the appropriate wavelength for the native or derivatized molecule.[29][30][31][32]

-

Quantification: The concentration of tyramine is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the experimental use of this compound.

| Table 1: Tyramine Pressor Response in Humans | |

| Parameter | Value |

| Oral Tyramine Dose (PD30) in Unmedicated Subjects | 200 - 800 mg[21] |

| Increase in Tyramine Pressor Sensitivity with Tranylcypromine (B92988) (MAOI) | 56-fold[21] |

| Increase in Tyramine Pressor Sensitivity with Brofaromine (B1663282) (RIMA) | 7-fold[21] |

| Systolic Blood Pressure Increase for Pressor Response Definition | ≥ 30 mmHg[21][23] |

| Table 2: HPLC Quantification of Tyramine | |

| Parameter | Value |

| Limit of Detection (LOD) in Plasma | 0.1 ng/mL[14][20] |

| Limit of Quantification (LOQ) in Plasma | 0.25 ng/mL[14][20] |

| Limit of Detection (LOD) in Rice Wine | 0.7 mg/L[32] |

| Recovery of Tyramine from Cheese | 98.0%[30] |

| Recovery of Tyramine from Shrimp By-Products | 98.68%[31] |

Signaling and Metabolic Pathways

The following diagrams illustrate the key signaling and metabolic pathways involving tyramine.

Conclusion

This compound has a rich history in biochemical research, evolving from a compound identified in fermented foods to a critical tool in modern pharmacology. Its well-characterized mechanism of action and metabolism have made it indispensable for studying monoamine oxidase function and the effects of sympathomimetic amines. The experimental protocols detailed in this guide continue to be relevant in drug development and safety assessment. A thorough understanding of the history and biochemical properties of this compound is essential for researchers in neuroscience, pharmacology, and toxicology.

References

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tyramine - Wikipedia [en.wikipedia.org]

- 4. Amino Acid Analysis of Tyramine [biosyn.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of hordenine, the alkaloid from barley / by George Barger. | Wellcome Collection [wellcomecollection.org]

- 8. wellcomecollection.org [wellcomecollection.org]

- 9. bibliotecamedicastatale.cultura.gov.it [bibliotecamedicastatale.cultura.gov.it]

- 10. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. Studies of enzyme-mediated reactions. Part 12. Stereochemical course of the decarboxylation of (2S)-tyrosine to tyramine by microbial, mammalian, and plant systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tyramine-Mediated Activation of Sympathetic Nerves Inhibits Insulin Secretion in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]

- 21. Oral tyramine pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination and comparison of the pressor effect of tyramine during long-term moclobemide and tranylcypromine treatment in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pressor response to intravenous tyramine in healthy subjects after safinamide, a novel neuroprotectant with selective, reversible monoamine oxidase B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Release of radiolabeled dopamine, p-tyramine, and m-tyramine from rat striatal slices by some aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Alltesta HPLC Method for Analysis of Tyramine on Primesep 100 | SIELC Technologies [sielc.com]

- 30. Determination of tyramine in cheese by LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tyramine Hydrochloride (CAS 60-19-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyramine (B21549) hydrochloride (CAS 60-19-5), the hydrochloride salt of the biogenic monoamine tyramine, is a compound of significant interest in neuroscience, pharmacology, and food science.[1][2][3] Derived from the amino acid tyrosine, it acts as an indirect sympathomimetic agent by prompting the release of catecholamines such as norepinephrine (B1679862).[4][5] This technical guide provides a comprehensive overview of tyramine hydrochloride, including its chemical and physical properties, pharmacological actions, metabolic pathways, and key applications in research and diagnostics. Detailed experimental protocols and visualizations of its signaling pathways are presented to support advanced research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][6] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| CAS Number | 60-19-5 | [2][3][7] |

| Molecular Formula | C₈H₁₁NO·HCl | [2][8] |

| Molecular Weight | 173.64 g/mol | [2][7][9] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 271-274 °C | [6][10] |

| Solubility | Soluble in water (50 mg/mL) | [10] |

| InChI Key | RNISDHSYKZAWOK-UHFFFAOYSA-N | [10] |

| SMILES | Cl[H].NCCc1ccc(O)cc1 | [10] |

Pharmacology and Mechanism of Action

This compound's primary pharmacological effect is the indirect release of stored catecholamines, particularly norepinephrine, from sympathetic nerve terminals.[1][4] Unlike direct-acting sympathomimetics, tyramine itself does not activate adrenergic receptors.[11] It is taken up into presynaptic neurons by the norepinephrine transporter (NET) and displaces norepinephrine from synaptic vesicles, leading to its release into the synaptic cleft. This results in the activation of adrenergic receptors and subsequent physiological responses, including an increase in blood pressure and heart rate.[12] An important characteristic is its inability to cross the blood-brain barrier, which limits its effects to the peripheral nervous system.[5][6]

Signaling Pathway of Tyramine-Induced Norepinephrine Release

The following diagram illustrates the mechanism by which tyramine enters a sympathetic neuron and triggers the release of norepinephrine.

Caption: Mechanism of tyramine-induced norepinephrine release.

Metabolism

Tyramine is primarily metabolized in the body by monoamine oxidase (MAO) enzymes, particularly MAO-A.[13][14] This enzyme catalyzes the oxidative deamination of tyramine to 4-hydroxyphenylacetaldehyde, which is then further oxidized to 4-hydroxyphenylacetic acid (4-HPAA).[14] The metabolism of tyramine is clinically significant, as individuals taking MAO inhibitors (MAOIs) for conditions like depression can experience a hypertensive crisis if they consume tyramine-rich foods.[4]

Metabolic Pathway of Tyramine

The diagram below outlines the metabolic breakdown of tyramine by monoamine oxidase.

Caption: Metabolic pathway of tyramine via monoamine oxidase.

Pharmacokinetics

The pharmacokinetic profile of tyramine is characterized by rapid absorption and clearance. A study involving oral administration of a 200 mg dose of tyramine to healthy, fasted subjects reported the following parameters:

| Pharmacokinetic Parameter | Value | Reference |

| Maximum Serum Concentration (Cmax) | 37.7 ± 26.01 ng/mL | [15][16] |

| Time to Cmax (Tmax) | 20 minutes - 1 hour | [15][16] |

| Elimination Half-life (t₁/₂) | 0.533 hours (range: 0.330-0.668) | [15][16] |

| Oral Clearance | 135 ± 55.4 L/min | [15][16] |

The bioavailability of tyramine is significantly reduced when administered with food.[15][16] Systemic exposure and maximum concentration were found to be reduced by 53% and 72%, respectively, when taken with a meal.[15][16]

Applications in Research and Diagnostics

This compound serves as a valuable tool in various research and diagnostic applications:

-

Neuroscience Research: It is used to study neurotransmitter release mechanisms and the function of the sympathetic nervous system.[1]

-

MAO Inhibitor Studies: It serves as a model compound to investigate the effects and potency of monoamine oxidase inhibitors.[1]

-

Diagnostic Testing: It has been used in diagnostic tests to assess the responsiveness of the sympathetic nervous system.[1]

-

Tyramide Signal Amplification (TSA): In immunohistochemistry and in situ hybridization, tyramine derivatives are used as substrates for horseradish peroxidase to generate highly amplified signals, enabling the detection of low-abundance targets.[6][10]

Experimental Protocols

Tyramide Signal Amplification (TSA) for Immunofluorescence

This protocol provides a general workflow for using this compound as a precursor for fluorescently labeled tyramide in TSA.

Materials:

-

This compound (CAS 60-19-5)

-

Fluorescent dye with a succinimidyl ester (e.g., Atto 488 NHS ester)

-

Dimethylformamide (DMF)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Hydrogen peroxide (H₂O₂)

-

Amplification buffer (e.g., PBS with 0.003% H₂O₂)

-

Specimen slide with primary antibody staining completed

Procedure:

-

Preparation of Fluorescently Labeled Tyramide:

-

Dissolve this compound and the fluorescent dye's succinimidyl ester in DMF.

-

Allow the reaction to proceed to conjugate the dye to tyramine.

-

Purify the labeled tyramide using chromatography.

-

-

Immunolabeling:

-

Incubate the specimen with the HRP-conjugated secondary antibody.

-

Wash to remove unbound antibody.

-

-

Signal Amplification:

-

Incubate the slide with the fluorescently labeled tyramide in the amplification buffer containing hydrogen peroxide. The HRP catalyzes the deposition of the labeled tyramide at the site of the target antigen.

-

Wash thoroughly.

-

-

Microscopy:

-

Mount the slide and visualize using a fluorescence microscope.

-

Experimental Workflow for TSA

Caption: Experimental workflow for Tyramide Signal Amplification.

Safety and Handling

This compound is considered a hazardous substance.[17] It can cause skin, eye, and respiratory irritation.[17][18][19] Accidental ingestion may be harmful.[17] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a dust mask.[10][17] It should be stored in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[11]

Conclusion

This compound is a versatile and important molecule in biomedical research. Its well-defined mechanism of action as an indirect sympathomimetic makes it a valuable tool for studying neuronal function and the effects of drugs that modulate monoamine systems. Furthermore, its application in advanced techniques like Tyramide Signal Amplification highlights its utility in molecular and cellular biology. A thorough understanding of its properties, pharmacology, and handling is crucial for its effective and safe use in a research setting.

References

- 1. leapchem.com [leapchem.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound, 99% 60-19-5 India [ottokemi.com]

- 7. cpachem.com [cpachem.com]

- 8. This compound For Synthesis, C8H11NO.HCl | Loba Chemie Pvt. Ltd. India [lobachemie.com]

- 9. This compound | 60-19-5 | FT47013 | Biosynth [biosynth.com]

- 10. ≥98% (TLC), powder, neuromodulator | Sigma-Aldrich [sigmaaldrich.com]

- 11. medkoo.com [medkoo.com]

- 12. 60-19-5・this compound・205-20211[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]

- 15. Tyramine pharmacokinetics and reduced bioavailability with food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. szabo-scandic.com [szabo-scandic.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide on the Interaction of Tyramine Hydrochloride with Monoamine Oxidase (MAO)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyramine (B21549), a naturally occurring monoamine, serves as a crucial tool in neuropharmacology and drug development, primarily due to its well-characterized interaction with monoamine oxidase (MAO) enzymes. As a substrate for both MAO-A and MAO-B isoforms, tyramine's metabolism is a focal point for studying MAO activity and the efficacy of MAO inhibitors (MAOIs). This guide provides a comprehensive technical overview of the tyramine-MAO interaction, detailing the underlying biochemical mechanisms, quantitative kinetic parameters, standardized experimental protocols for assessing MAO activity, and the physiological consequences of inhibiting this metabolic pathway. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize tyramine as a pharmacological probe.

The Biochemical Interaction of Tyramine and Monoamine Oxidase

Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of various endogenous and exogenous monoamines.[][2] Tyramine, chemically known as 4-hydroxyphenethylamine, is derived from the amino acid tyrosine and is found in many fermented foods.[]

Mechanism of Action

Tyramine acts as a substrate for both MAO-A and MAO-B.[3][4][5] The enzymatic reaction involves the oxidative deamination of tyramine to its corresponding aldehyde, 4-hydroxyphenylacetaldehyde, with the concomitant production of hydrogen peroxide (H₂O₂) and ammonia (B1221849) (NH₃).[2][4] The aldehyde is subsequently metabolized to 4-hydroxyphenylacetic acid (4-HPAA).[6][7]

Under normal physiological conditions, orally ingested tyramine is extensively metabolized by MAO-A in the gastrointestinal tract and liver, a phenomenon known as the "first-pass effect," which keeps systemic tyramine concentrations low.[][7]

Isoform Selectivity

While tyramine is a substrate for both MAO isoforms, MAO-A is the primary enzyme responsible for its metabolism in the gut.[][7] Consequently, inhibition of MAO-A leads to a significant increase in the systemic bioavailability of dietary tyramine. Selective MAO-B inhibitors, at therapeutic doses, have a much lesser effect on tyramine metabolism.[]

Quantitative Analysis of Tyramine-MAO Interaction

The kinetics of tyramine metabolism by MAO-A and MAO-B have been characterized to determine the affinity and turnover rate of the substrate for each enzyme isoform. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), is a key parameter in these studies.

| Enzyme Source | MAO Isoform | Kₘ (µM) | Reference |

| Rat Intestine & Brain | MAO-A | ~120 | [8] |

| Rat Intestine & Brain | MAO-B | ~240 | [8] |

| Human (recombinant) | MAO-A | 55,600 (55.6 mM) | [9] |

| Human (recombinant) | MAO-B | 24,000 (24 mM) | [9] |

Note: The Kₘ values for human recombinant MAO appear exceptionally high in the cited source and may represent a difference in experimental conditions or a typographical error (likely µM). Researchers should consult primary literature for specific experimental contexts.

Experimental Protocols for Measuring MAO Activity using Tyramine

Tyramine is a commonly used substrate in assays designed to measure MAO activity or screen for MAO inhibitors. The general principle involves incubating a source of MAO (e.g., tissue homogenates, mitochondria, or recombinant enzyme) with tyramine and measuring the rate of product formation.

Fluorometric Assay for MAO Activity

This is a widely used, sensitive method for quantifying MAO activity.

Principle: The hydrogen peroxide (H₂O₂) produced during the oxidative deamination of tyramine is used in a subsequent horseradish peroxidase (HRP)-catalyzed reaction to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin).[10] The increase in fluorescence over time is directly proportional to the MAO activity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

MAO Source: Prepare tissue homogenates (e.g., liver or brain mitochondria) or use recombinant human MAO-A or MAO-B. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Substrate Solution: Prepare a stock solution of tyramine hydrochloride in ultrapure water. The final concentration in the assay will typically be near the Kₘ.

-

Detection Reagents: Prepare stock solutions of HRP and a fluorometric probe (e.g., Amplex Red) in a suitable solvent like DMSO.

-

Inhibitors (for isoform-specific activity): Prepare stock solutions of clorgyline (MAO-A specific inhibitor) and pargyline (B1678468) or selegiline (B1681611) (MAO-B specific inhibitors).[11][12]

-

-

Assay Procedure (96-well plate format):

-

To determine total MAO activity, add the sample (MAO source) to wells containing assay buffer.

-

To determine MAO-A activity, pre-incubate the sample with a saturating concentration of a MAO-B inhibitor (e.g., selegiline) for a specified time (e.g., 15-30 minutes) before adding other reagents.[12]

-

To determine MAO-B activity, pre-incubate the sample with a saturating concentration of a MAO-A inhibitor (e.g., clorgyline).[11][12]

-

Prepare a master reaction mix containing the assay buffer, HRP, and the fluorometric probe.

-

To initiate the reaction, add the tyramine substrate solution to the wells, followed immediately by the master reaction mix.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin).[12]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence per unit time).

-

The activity of the specific isoform can be determined by subtracting the activity in the presence of the specific inhibitor from the total activity.

-

For inhibitor screening, the percentage of inhibition can be calculated relative to a control without the inhibitor.

-

Spectrophotometric Assay for MAO Activity

This method is an alternative to fluorometric assays and is also based on the detection of a product of the MAO reaction.

Principle: One common spectrophotometric method involves a peroxidase-linked assay where H₂O₂ production leads to the formation of a colored product.[13][14] For example, in the presence of peroxidase, H₂O₂ oxidizes 4-aminoantipyrine (B1666024), which then condenses with vanillic acid to form a red quinoneimine dye that can be measured at approximately 498 nm.[13]

Detailed Methodology:

-

Reagent Preparation: Similar to the fluorometric assay, with the fluorometric probe being replaced by chromogenic substrates like 4-aminoantipyrine and vanillic acid.

-